![molecular formula C26H24Cl2N4O2S B11086120 N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 539809-68-2](/img/structure/B11086120.png)
N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a dichlorophenyl group, and a sulfanylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where the dichlorophenyl group is introduced to the triazole ring.
Introduction of the Sulfanylacetamide Moiety: This can be achieved through a thiol-ene reaction or a similar method, where the sulfanyl group is attached to the acetamide backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the dichlorophenyl group, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding triazole chemistry and the effects of various substituents on chemical behavior.
Biology
Biologically, this compound may exhibit interesting interactions with enzymes and proteins due to its triazole ring and dichlorophenyl group. It can be used in studies related to enzyme inhibition, protein binding, and cellular uptake.
Medicine
In medicine, the compound’s potential as a therapeutic agent is explored. Its structural features suggest it could act as an antimicrobial, antifungal, or anticancer agent. Research focuses on its efficacy, toxicity, and mechanism of action in biological systems.
Industry
Industrially, the compound may find applications in the development of new materials, coatings, or as a precursor for more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide exerts its effects involves interactions with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanylacetamide moiety can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Uniqueness
Compared to similar compounds, N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide stands out due to the specific positioning of the dichlorophenyl group and the propylphenoxy moiety. These structural features may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a compound of considerable interest in pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H15Cl2N5OS
- Molecular Weight : 456.3 g/mol
- IUPAC Name : N-(3,4-dichlorophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Antimicrobial Activity
Research has shown that compounds with a triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been linked to:
- Antibacterial Effects : The compound demonstrated activity against various bacterial strains including E. coli, K. pneumoniae, and S. aureus. In comparative studies, it showed higher efficacy than standard antibiotics like amoxicillin but lower than ceftriaxone .
- Antifungal Activity : The triazole derivatives are known to inhibit ergosterol biosynthesis in fungi, which is crucial for their cell membrane integrity. This mechanism has been effective against pathogens such as Candida albicans and Aspergillus species .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. Notably:
- Cytotoxicity : Research indicates that certain analogues of this compound exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer). IC50 values for these compounds ranged from 13.67 to 18.62 µM, suggesting substantial anticancer activity .
The biological activity of N-(3,4-dichlorophenyl)-2-{...} can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of critical enzymes involved in cell wall synthesis in bacteria and ergosterol biosynthesis in fungi.
- Cell Cycle Disruption : In cancer cells, it may induce apoptosis through the disruption of cell cycle progression and triggering intrinsic apoptotic pathways.
Case Studies
A review of the literature reveals several case studies highlighting the biological efficacy of this compound:
- Study on Antibacterial Activity : A study compared the antibacterial effects of various triazole derivatives against common pathogens. The results indicated that the compound was effective against strains resistant to conventional treatments .
- Anticancer Efficacy Assessment : Another study focused on the cytotoxic effects of the compound on human cancer cell lines, demonstrating its potential as a lead compound for further development in cancer therapy .
Properties
CAS No. |
539809-68-2 |
---|---|
Molecular Formula |
C26H24Cl2N4O2S |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[4-phenyl-5-[(4-propylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H24Cl2N4O2S/c1-2-6-18-9-12-21(13-10-18)34-16-24-30-31-26(32(24)20-7-4-3-5-8-20)35-17-25(33)29-19-11-14-22(27)23(28)15-19/h3-5,7-15H,2,6,16-17H2,1H3,(H,29,33) |
InChI Key |
SMLLUBKVFGIYGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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